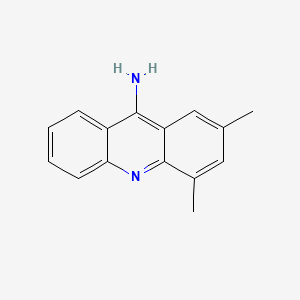
4,5-Dimethyl-2-(5-nitrofuran-2-yl)-1,3-dioxolane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,5-Dimethyl-2-(5-nitrofuran-2-yl)-1,3-dioxolane is a chemical compound known for its unique structure and properties It features a dioxolane ring substituted with dimethyl groups and a nitrofuran moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,5-Dimethyl-2-(5-nitrofuran-2-yl)-1,3-dioxolane typically involves the reaction of 5-nitrofuran-2-carbaldehyde with 4,5-dimethyl-1,3-dioxolane in the presence of an acid catalyst. The reaction conditions often include refluxing the mixture in an appropriate solvent such as ethanol or methanol for several hours to ensure complete conversion.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of advanced purification techniques such as recrystallization or chromatography ensures the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4,5-Dimethyl-2-(5-nitrofuran-2-yl)-1,3-dioxolane undergoes various chemical reactions, including:
Oxidation: The nitrofuran moiety can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group under appropriate conditions.
Substitution: The dioxolane ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Nitro derivatives of the original compound.
Reduction: Amino derivatives.
Substitution: Various substituted dioxolane derivatives depending on the nucleophile used.
Scientific Research Applications
4,5-Dimethyl-2-(5-nitrofuran-2-yl)-1,3-dioxolane has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial properties.
Medicine: Explored for its potential use in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4,5-Dimethyl-2-(5-nitrofuran-2-yl)-1,3-dioxolane involves its interaction with specific molecular targets. The nitrofuran moiety can interact with biological macromolecules, leading to various biochemical effects. The dioxolane ring may also play a role in modulating the compound’s activity by influencing its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 4,5-Dimethyl-2-(5-nitrofuran-2-yl)-1,3-oxazole
- 4,5-Dimethyl-2-(5-nitrofuran-2-yl)-1,3-thiazole
Uniqueness
4,5-Dimethyl-2-(5-nitrofuran-2-yl)-1,3-dioxolane is unique due to its combination of a dioxolane ring and a nitrofuran moiety. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
CAS No. |
51792-23-5 |
|---|---|
Molecular Formula |
C9H11NO5 |
Molecular Weight |
213.19 g/mol |
IUPAC Name |
4,5-dimethyl-2-(5-nitrofuran-2-yl)-1,3-dioxolane |
InChI |
InChI=1S/C9H11NO5/c1-5-6(2)14-9(13-5)7-3-4-8(15-7)10(11)12/h3-6,9H,1-2H3 |
InChI Key |
IIKJBCVMMKQHQF-UHFFFAOYSA-N |
Canonical SMILES |
CC1C(OC(O1)C2=CC=C(O2)[N+](=O)[O-])C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


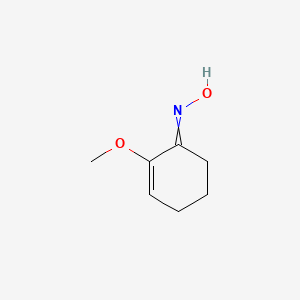
![Bis[4-(chlorocarbonyl)phenyl] carbonate](/img/structure/B14653841.png)
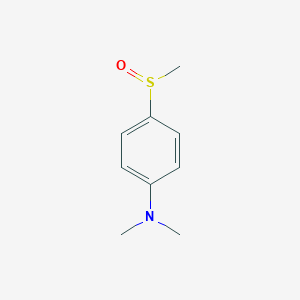
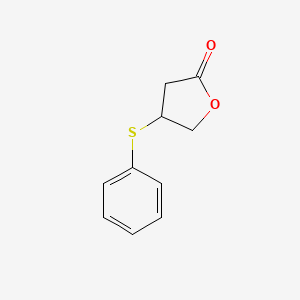
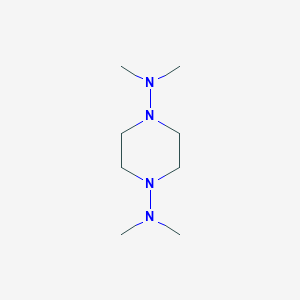
![3,3-Dimethylbicyclo[3.2.1]octan-2-one](/img/structure/B14653860.png)
-lambda~5~-phosphane](/img/structure/B14653864.png)
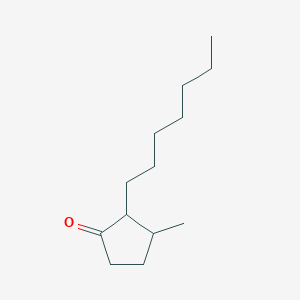
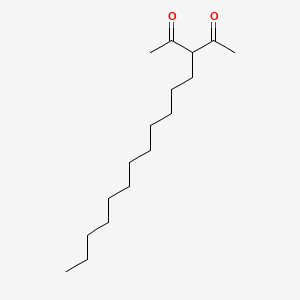
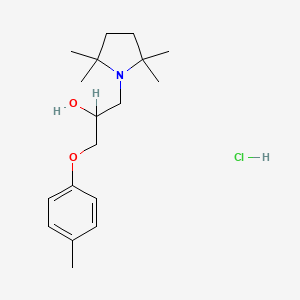
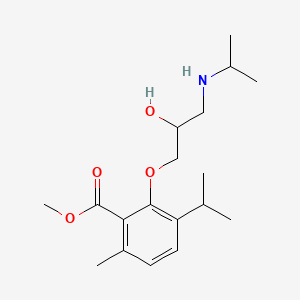
![2-[3-Oxo-3-(thiophen-2-yl)propanoyl]benzoic acid](/img/structure/B14653896.png)
